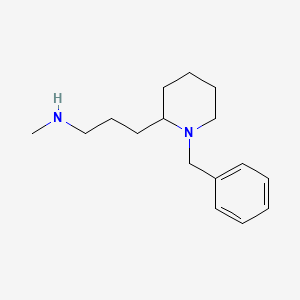
3-(1-benzylpiperidin-2-yl)-N-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzylpiperidin-2-yl)-N-methylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions, such as using a gold(I) complex as a catalyst and an iodine(III) oxidizing agent . The reaction conditions often include heating and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production methods for piperidine derivatives, including 3-(1-benzylpiperidin-2-yl)-N-methylpropan-1-amine, focus on optimizing yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzylpiperidin-2-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzylpiperidin-2-yl)-N-methylpropan-1-amine has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-benzylpiperidin-2-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylpiperidine: Shares a similar piperidine core but lacks the N-methylpropan-1-amine group.
Methylphenidate: Contains a piperidine ring and is used as a stimulant in the treatment of ADHD.
Phacetoperane: Another piperidine derivative with stimulant properties.
Uniqueness
3-(1-Benzylpiperidin-2-yl)-N-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and an N-methylpropan-1-amine moiety makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H26N2 |
|---|---|
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
3-(1-benzylpiperidin-2-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H26N2/c1-17-12-7-11-16-10-5-6-13-18(16)14-15-8-3-2-4-9-15/h2-4,8-9,16-17H,5-7,10-14H2,1H3 |
InChI-Schlüssel |
NXEBQDVZQJBUJX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC1CCCCN1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




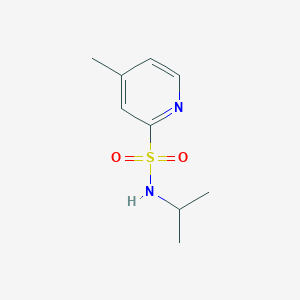

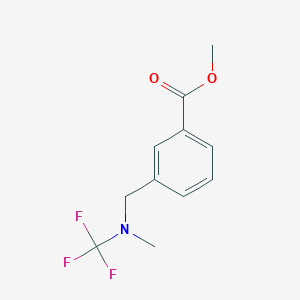
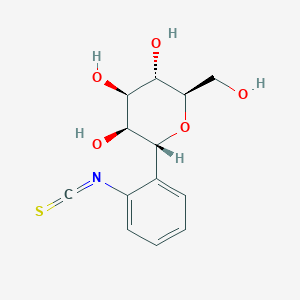
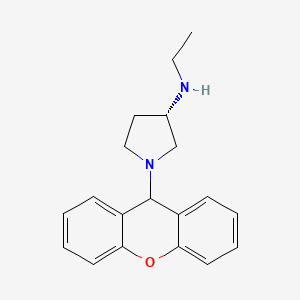
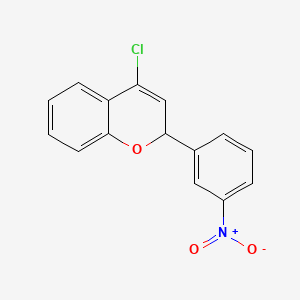

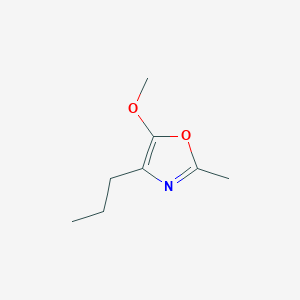
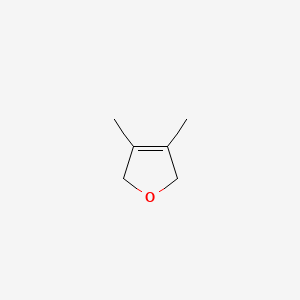

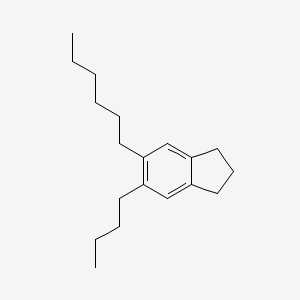
![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
